Kushenol O

Catalog No.
S12382475
CAS No.
M.F
C27H30O13
M. Wt
562.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kushenol O

Product Name

Kushenol O

IUPAC Name

3-(4-methoxyphenyl)-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-[[(2S,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

Molecular Formula

C27H30O13

Molecular Weight

562.5 g/mol

InChI

InChI=1S/C27H30O13/c1-35-13-4-2-12(3-5-13)16-9-36-18-8-14(6-7-15(18)20(16)29)39-27-25(34)23(32)22(31)19(40-27)11-38-26-24(33)21(30)17(28)10-37-26/h2-9,17,19,21-28,30-34H,10-11H2,1H3/t17-,19?,21+,22-,23+,24?,25?,26+,27-/m1/s1

InChI Key

YKLQOTMQENGJJX-MDTXFADZSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O

Isomeric SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4C([C@H]([C@@H](C(O4)CO[C@H]5C([C@H]([C@@H](CO5)O)O)O)O)O)O

Description

Formononetin 7-O-xylosyl-(1->6)-glucoside is an isoflavonoid and an acrovestone.

Kushenol O is a flavonoid compound derived from the roots of Sophora flavescens, a plant traditionally used in Chinese medicine. This compound is part of a larger class of natural products known for their diverse biological activities. Kushenol O has garnered attention for its potential therapeutic properties, particularly in the context of inflammation and cancer treatment.

, including:

  • Oxidation: This involves the addition of oxygen or the removal of hydrogen, often facilitated by agents like hydrogen peroxide or potassium permanganate.
  • Reduction: This reaction entails the addition of hydrogen or removal of oxygen, typically using reagents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: In this reaction, one functional group is replaced by another, commonly using halogens or nucleophiles.

These reactions can modify the compound's structure and potentially enhance its biological activity.

Kushenol O exhibits significant biological activities, including:

  • Anti-inflammatory Effects: It has been shown to inhibit various inflammatory mediators, which may contribute to its therapeutic potential in treating inflammatory diseases.
  • Antioxidant Properties: The compound demonstrates the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anticancer Activity: Preliminary studies suggest that Kushenol O may induce apoptosis in cancer cells, making it a candidate for further research in cancer therapy.

The synthesis of Kushenol O typically involves extraction from the roots of Sophora flavescens. Various chromatographic techniques are employed to isolate the compound, often utilizing solvents such as methanol and acetic acid. The extraction process can be optimized through gradient elution methods to enhance yield and purity.

Kushenol O has potential applications in several fields:

  • Pharmaceuticals: Due to its anti-inflammatory and anticancer properties, it may be developed into therapeutic agents for various diseases.
  • Nutraceuticals: Its antioxidant properties make it suitable for inclusion in dietary supplements aimed at promoting health and wellness.
  • Cosmetics: The compound's anti-inflammatory effects could be beneficial in skincare products targeting conditions like acne or eczema.

Research into the interactions of Kushenol O with biological systems indicates that it may modulate several signaling pathways. For instance, it has been shown to affect the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammatory responses. Additionally, interaction studies reveal its potential to inhibit enzymes involved in inflammation and cancer progression.

Kushenol O shares structural and functional similarities with other flavonoids derived from Sophora flavescens. Here are some notable compounds for comparison:

Compound NameUnique FeaturesBiological Activity
Kushenol CPrenylated structureAnti-inflammatory, anticancer
Kushenol FExhibits strong anti-allergic propertiesAnti-inflammatory
Kushenol ZInduces apoptosis in non-small cell lung cancer cellsAnticancer

Kushenol O is unique due to its specific structural modifications that enhance its biological activities compared to these similar compounds. Each compound presents distinct mechanisms of action and therapeutic potentials, making them valuable for different applications in medicine and health.

XLogP3

-1.1

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

6

Exact Mass

562.16864101 g/mol

Monoisotopic Mass

562.16864101 g/mol

Heavy Atom Count

40

Dates

Modify: 2024-08-09

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